molecular formula C16H11FN6S B2382881 3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-69-6

3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2382881
CAS No.: 896678-69-6
M. Wt: 338.36
InChI Key: WNDULVAWZHNQQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthetic Approaches and Heterocyclic Scaffold Importance : Research has demonstrated innovative methods for synthesizing heterocyclic compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, that are important in medicinal chemistry due to their broad pharmacological properties. For instance, the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyrimidines from N-(pyridin-2-yl)benzimidamides through oxidative N-N bond formation highlights a novel strategy for constructing this scaffold with high yields (Zheng et al., 2014).

  • Antimicrobial Agents : The development of new thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, for potential antimicrobial applications, indicates that compounds with this scaffold can exhibit significant activity against various pathogens (Mabkhot et al., 2016).

Pharmacological Activities and SAR Studies

  • Diverse Pharmacological Activities : The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is noted for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. This diversity is exemplified by several clinical trials and marketed drugs, which underline the scaffold's medicinal chemistry potential (Merugu et al., 2022).

  • Antitumor and Antimicrobial Activities : The synthesis and structural elucidation of novel thieno[2,3-d]pyrimidine core units containing 1,2,4-triazoles and thiophenes demonstrated potent antimicrobial activity, further underscoring the therapeutic potential of triazolopyrimidine derivatives (Prabhakar et al., 2016).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . Given its potent dual activity against examined cell lines and CDK2, it could be selected for further investigations .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6S/c17-11-4-6-13(7-5-11)23-15-14(21-22-23)16(20-10-19-15)24-9-12-3-1-2-8-18-12/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDULVAWZHNQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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